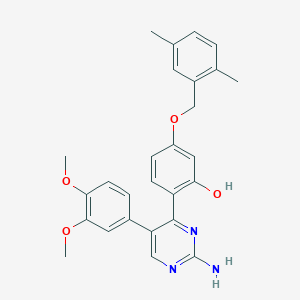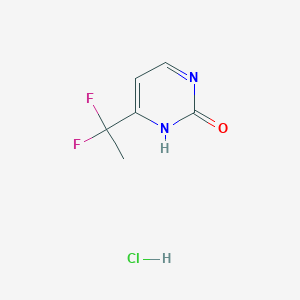
methyl 1-((3-acetylphenyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, a carbamoyl group, a bromo group, and a dihydroisoquinoline group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromatic acetylphenyl and dihydroisoquinoline rings, the carbamoyl group attached to the acetylphenyl ring, and the bromo group attached to the dihydroisoquinoline ring . These groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the carbamoyl group could potentially be hydrolyzed to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group could increase the compound’s density and boiling point compared to similar compounds without a bromo group .Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), which share structural similarities with the compound , are recognized for their versatile therapeutic applications. Initially linked with neurotoxic effects, certain THIQ derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents with potential to prevent Parkinsonism in mammals. THIQs have been explored for anticancer, antimicrobial, and central nervous system therapeutic applications. The US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the significance of these compounds in anticancer drug discovery (Singh & Shah, 2017).
Neuroprotective and Antidepressant Potential
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound in the mammalian brain, demonstrates neuroprotective, antiaddictive, and antidepressant-like activity in animal models of central nervous system disorders. It is suggested that its therapeutic effects could be attributed to gentle activation of the monoaminergic system, inhibition of monoamine oxidase-dependent oxidation, and reduction of the glutamate system activity in the brain (Antkiewicz‐Michaluk et al., 2018).
Acetylcholinesterase Inhibition by Carbamates
Carbamates, including those structurally related to the compound of interest, are noted for their acetylcholinesterase (AChE) inhibitory properties. These compounds undergo a slow hydrolysis process after initially interacting with AChE, making them effective AChE inhibitors. This property is leveraged in developing insecticides and therapeutic agents, highlighting the potential of such compounds in addressing conditions associated with AChE activity (Rosenberry & Cheung, 2019).
Mitochondrial Neuro-degeneration and Isoquinolines
Isoquinoline derivatives, including THIQs, act as complex I inhibitors in mitochondria, contributing to neurodegenerative changes similar to those observed in Parkinson's disease. This class of compounds, by influencing mitochondrial function, provides a framework for understanding the neurodegenerative mechanism and developing therapeutic interventions (Kotake & Ohta, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-[(3-acetylphenyl)carbamoyl]-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-12(24)14-4-3-5-16(10-14)22-19(25)18-17-11-15(21)7-6-13(17)8-9-23(18)20(26)27-2/h3-7,10-11,18H,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJBPOIJDHHMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
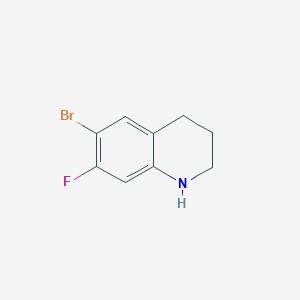

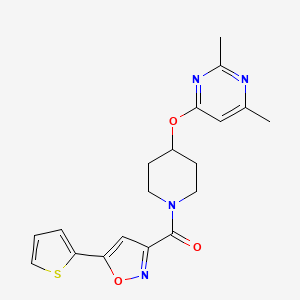
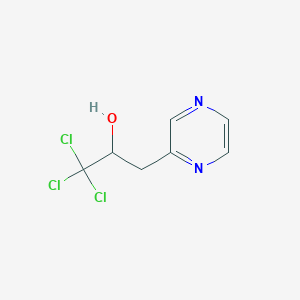
![1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane](/img/structure/B2771757.png)
![5,7-Dichlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2771758.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)
![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2771765.png)

![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2771769.png)
![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)
